6,8-Dibromo-3-(3-chlorophenyl)-1,3-benzoxazine-2,4-dione
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Overview
Description
6,8-Dibromo-3-(3-chlorophenyl)-1,3-benzoxazine-2,4-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxazine family, which is characterized by a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-(3-chlorophenyl)-1,3-benzoxazine-2,4-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the benzoxazine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-(3-chlorophenyl)-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine or chlorine atoms, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
6,8-Dibromo-3-(3-chlorophenyl)-1,3-benzoxazine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful for modifying biomolecules and studying their interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 6,8-Dibromo-3-(3-chlorophenyl)-1,3-benzoxazine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-3-formylchromone: Another brominated compound with a similar structure but different functional groups.
6,8-Dibromo-3-phenyl-2-methyl-quinazolin-4-one: A quinazoline derivative with bromine atoms at similar positions.
Uniqueness
6,8-Dibromo-3-(3-chlorophenyl)-1,3-benzoxazine-2,4-dione is unique due to the combination of bromine and chlorine atoms in its structure, which imparts distinct reactivity and potential applications. Its benzoxazine ring system also differentiates it from other similar compounds, providing unique chemical and physical properties.
Properties
CAS No. |
203321-02-2 |
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Molecular Formula |
C14H6Br2ClNO3 |
Molecular Weight |
431.46 g/mol |
IUPAC Name |
6,8-dibromo-3-(3-chlorophenyl)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H6Br2ClNO3/c15-7-4-10-12(11(16)5-7)21-14(20)18(13(10)19)9-3-1-2-8(17)6-9/h1-6H |
InChI Key |
UDCGNGFBWNQMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O |
Origin of Product |
United States |
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